3,6-Dichloro-2-(2,4,6-trimethylphenyl)chromen-4-one
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Overview
Description
3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine atoms and a trimethyl-phenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylphenol and 3,6-dichlorochromone.
Condensation Reaction: The 2,4,6-trimethylphenol undergoes a condensation reaction with 3,6-dichlorochromone in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure 3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as alkyl halides or aryl halides are employed in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-phenyl-chromen-4-one: Lacks the trimethyl-phenyl group, resulting in different chemical properties.
2-(2,4,6-Trimethyl-phenyl)-chromen-4-one: Lacks the chlorine atoms, affecting its reactivity and biological activity.
Uniqueness
3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one is unique due to the presence of both chlorine atoms and a trimethyl-phenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13179-05-0 |
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Molecular Formula |
C18H14Cl2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
3,6-dichloro-2-(2,4,6-trimethylphenyl)chromen-4-one |
InChI |
InChI=1S/C18H14Cl2O2/c1-9-6-10(2)15(11(3)7-9)18-16(20)17(21)13-8-12(19)4-5-14(13)22-18/h4-8H,1-3H3 |
InChI Key |
MFVRBRLUUQLTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
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